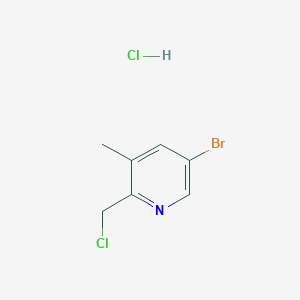
N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Übersicht
Beschreibung
N,N,3-trimethyl-2-oxobutane-1-sulfonamide, also known as TOSMIC, is a sulfonylating reagent. It has a molecular weight of 193.27 .
Molecular Structure Analysis
The IUPAC name for this compound is N,N,3-trimethyl-2-oxobutane-1-sulfonamide . The InChI code for this compound is 1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 .Physical And Chemical Properties Analysis
N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Fluid Mobility Control in Hydrocarbon Reservoirs
This compound has been studied for its potential in fluid mobility control within hydrocarbon reservoirs . The study focused on the surfactant’s versatility in high saline environments, examining how factors such as salt, pH, temperature, and surfactant concentration influence the viscoelastic response of the surfactant solution . It was found that the surfactant can transition from a foam-bearing to a viscoelastic state at low surfactant concentrations under moderate to high saline conditions .
Enhanced Oil Recovery
The surfactant has been investigated for its capability to foam CO2 for improving mobility control in CO2 enhanced oil recovery in high saline oil formations . This is part of a larger study determining the capability of this surfactant .
Rheological Characterization
The rheological characterization of the surfactant has been studied, focusing on how viscosity changes with alterations in tail and head group composition . It was found that a longer tail length promotes viscoelasticity and shear-thinning behavior .
Chemical Synthesis
“N,N,3-trimethyl-2-oxobutane-1-sulfonamide” is used in the chemical synthesis of various compounds . It is available for purchase from chemical suppliers for use in laboratory settings .
Photo-mediated Radical Relay Oximinosulfonamidation of Alkenes
This compound has been used in the photo-mediated radical relay oximinosulfonamidation of alkenes . This process involves the highly atom-economical production of diverse α-oximino sulfonamides .
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPFDCFESNIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



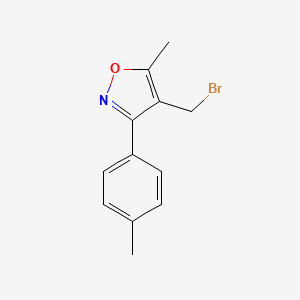


![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
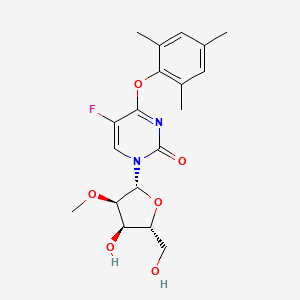


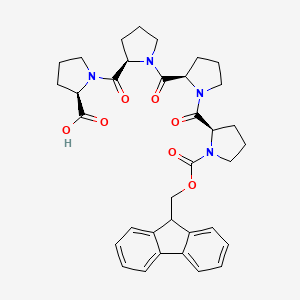
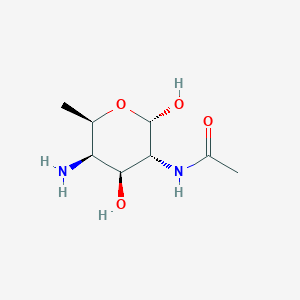
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)



